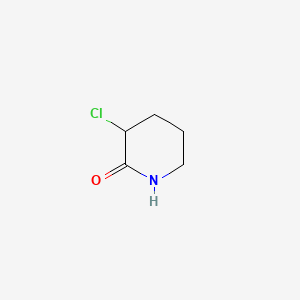

3-Chloropiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8ClNO |

|---|---|

Molecular Weight |

133.57 g/mol |

IUPAC Name |

3-chloropiperidin-2-one |

InChI |

InChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) |

InChI Key |

PAZWVXFBGNCTJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)NC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloropiperidin 2 One and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional approaches to the synthesis of 3-chloropiperidin-2-one often involve a two-stage process: formation of the core piperidin-2-one ring followed by a regioselective chlorination step. Alternatively, precursor-based methods that introduce the chlorine atom at an earlier stage are also widely utilized.

Cyclization Reactions for Piperidin-2-one Ring Formation

The formation of the piperidin-2-one, or δ-valerolactam, ring is a fundamental step in the synthesis of its chlorinated derivatives. A variety of cyclization strategies have been developed to achieve this. Intramolecular cyclization is a common and effective method, where a linear precursor containing both an amine and a carboxylic acid derivative (such as an ester or acyl chloride) is induced to form the cyclic amide. nih.gov

These reactions can be initiated through the activation of different functional groups and may require catalysts, oxidizing, or reducing agents depending on the specific substrate. nih.gov Common strategies include:

Reductive Amination: This method involves the intramolecular reaction of an amino group with a ketone or aldehyde, followed by reduction to form the piperidine (B6355638) ring. beilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amino-aldehydes or 1,6-enynes can also be employed to construct the piperidine skeleton. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is another viable route. nih.gov

Electroreductive Cyclization: This electrochemical approach utilizes the reduction of an imine in the presence of a terminal dihaloalkane to form the piperidine ring. beilstein-journals.org

The choice of cyclization method often depends on the availability of starting materials and the desired substitution pattern on the final product.

Regioselective Chlorination Strategies

Once the piperidin-2-one ring is formed, the next critical step is the introduction of a chlorine atom at the C3 position. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers. Various chlorinating agents and reaction conditions have been explored to control the position of chlorination.

N-Chlorosuccinimide (NCS) is a commonly used reagent for the α-chlorination of lactams. researchgate.net The reaction is typically carried out in an inert solvent, and careful temperature control is often necessary to prevent side reactions such as dichlorination. researchgate.net Other chlorinating agents that have been employed include oxalyl chloride and thionyl chloride in the presence of a base like triethylamine or pyridine. researchgate.netresearchgate.net

The regioselectivity of the chlorination can be influenced by several factors, including the nature of the substrate, the choice of chlorinating agent, and the reaction conditions. For instance, the presence of activating groups on the piperidin-2-one ring can direct the chlorination to a specific position.

| Chlorinating Agent | Substrate | Typical Conditions | Key Observations |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Piperidin-2-one | Dry CH2Cl2, 0 °C to RT | Careful temperature control is crucial to prevent dichlorination. researchgate.net |

| Oxalyl Chloride / Triethylamine | Pyridine N-oxides | CH2Cl2, 0 °C | Provides a method for regioselective chlorination. researchgate.net |

| Thionyl Chloride / Pyridine | Piperidine derivatives | Dry CH2Cl2, 0 °C to RT | Used for the synthesis of 3-chloropiperidines. researchgate.net |

Precursor-Based Syntheses (e.g., from halogenated amides, cycloalkanones)

One such method involves the one-pot synthesis of piperidines from halogenated amides. This process integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution into a single reaction sequence. nih.gov The reaction proceeds under mild conditions and does not require the use of metal catalysts. nih.gov A plausible mechanism for this transformation involves the activation of the amide with an agent like triflic anhydride (B1165640) (Tf₂O) to form a nitrilium ion, which is then reduced by a reagent such as sodium borohydride to a halogenated secondary amine that subsequently undergoes intramolecular cyclization. nih.gov

Cycloalkanones can also serve as precursors for the synthesis of piperidine derivatives. For example, 4-piperidones can be synthesized through the addition of a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of this compound analogues is of great importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative, which can provide access to enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn This method allows for the synthesis of a variety of 3-piperidines with high yield and excellent enantioselectivity. nih.gov

Diastereoselective synthesis aims to produce a single diastereomer of a compound with multiple stereocenters. One strategy involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring. nih.gov The relative stereochemistry between different positions on the ring can be controlled through kinetic protonation or thermodynamic equilibration. nih.gov Another approach utilizes a C–H activation–cyclization–reduction cascade to produce highly substituted tetrahydropyridines with high diastereoselectivity. nih.gov

A four-component stereoselective synthesis of pyridinium salts with piperidin-2-one moieties has also been developed, yielding products with three stereogenic centers as single diastereomers. hse.ru This method involves a domino process of Michael addition, Mannich reaction, and intramolecular cyclization. hse.ru

Chiral Auxiliary and Organocatalytic Methods

Chiral Auxiliary Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org This strategy has been widely applied in asymmetric synthesis.

For example, oxazolidinones can be used as chiral auxiliaries in aldol (B89426) reactions to control the stereochemistry of the resulting product. blogspot.com The auxiliary is first attached to the substrate, and the subsequent diastereoselective reaction is directed by the chirality of the auxiliary. wikipedia.orgblogspot.com Camphorsultam is another chiral auxiliary that has been used in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen significant growth in recent years and offers a powerful tool for asymmetric synthesis.

In the context of synthesizing chlorinated piperidin-2-one analogues, organocatalytic methods can be employed for the asymmetric α-chlorination of 1,3-dicarbonyl compounds. Chiral 2-aminobenzimidazole derivatives have been shown to be effective organocatalysts for this transformation, activating both the dicarbonyl compound and the chlorinating agent. mdpi.comresearchgate.net These catalysts can promote the reaction through a bifunctional mechanism, acting as a Brønsted base to deprotonate the dicarbonyl compound and forming hydrogen bonds to control the approach of the electrophilic chlorine source. mdpi.com

| Method | Key Principle | Example Application |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.orgwikiwand.com | Use of oxazolidinones in asymmetric aldol reactions. blogspot.com |

| Organocatalysis | Use of small organic molecules to catalyze asymmetric reactions. | Asymmetric α-chlorination of 1,3-dicarbonyl compounds using chiral 2-aminobenzimidazoles. mdpi.comresearchgate.net |

Novel and Emerging Synthetic Technologies

Recent advancements in synthetic organic chemistry have led to the development of novel technologies that streamline the synthesis of complex molecules like this compound and its derivatives. These methods focus on improving efficiency, reducing waste, and enabling the construction of molecular complexity in fewer steps.

One-pot, or tandem, reactions are highly efficient synthetic strategies that involve the sequential formation of multiple chemical bonds in a single reaction vessel without the need to isolate intermediates. This approach is particularly valuable for the synthesis of polysubstituted piperidin-2-ones. Multicomponent reactions (MCRs), a subset of one-pot reactions, are especially powerful, allowing for the assembly of complex products from three or more simple starting materials in a single step.

For the synthesis of the piperidin-2-one core, a one-pot approach could involve a Michael addition of an enolate to an α,β-unsaturated system, followed by an intramolecular cyclization. For instance, the reaction of an appropriate malonate derivative with an activated alkene and an ammonia source can lead to a highly substituted piperidin-2-one in a single, highly diastereoselective step. While not specifically targeting this compound, these multicomponent strategies demonstrate the potential for the rapid and efficient construction of the core piperidinone structure, which could be subsequently chlorinated.

The table below illustrates a conceptual one-pot synthesis for a substituted piperidin-2-one.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Aromatic Aldehyde | Malononitrile | Ammonium Acetate | Methanol, Reflux | Polysubstituted Piperidin-2-one |

| Baylis-Hillman Adduct | - | - | Multi-step one-pot | Substituted Piperidin-2-one |

These methods significantly reduce waste and purification efforts, making them attractive for both academic and industrial applications.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines and their derivatives. digitellinc.com Catalysts based on palladium, rhodium, gold, and copper are frequently employed to facilitate a wide range of transformations.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. For instance, an intramolecular aza-Heck cyclization of an appropriately substituted alkenyl amine can be a powerful method for constructing the piperidinone ring. nih.gov Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. snnu.edu.cn

Gold-catalyzed cyclization of allenamides with alkene-tethered oximes provides direct access to highly substituted piperidines. ajchem-a.com These reactions often proceed under mild conditions and exhibit high levels of stereocontrol, making them valuable tools for the synthesis of complex natural products and pharmaceuticals. The versatility of transition metal catalysts allows for the late-stage functionalization of the piperidinone core, which could be a viable strategy for introducing the chlorine atom at the 3-position.

The following table summarizes some transition metal-catalyzed reactions applicable to piperidinone synthesis.

| Catalyst | Reaction Type | Substrate | Product |

| Palladium(II) | Intramolecular aza-Heck | Alkenylcarbamate | Substituted Piperidinone |

| Rhodium(I) | Asymmetric Carbometalation | Dihydropyridine | 3-Substituted Tetrahydropyridine |

| Gold(I) | Annulation | N-Allenamide and Alkene-tethered Oxime | Substituted Piperidine |

| Copper(I) | A3 Coupling | Aldehyde, Alkyne, Amine | Propargylamine precursor |

The continued development of new ligands and catalytic systems is expected to further expand the scope and utility of these transformations in the synthesis of this compound and its derivatives.

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic methodologies. These techniques utilize light or electricity, respectively, to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures.

Photochemical reactions, such as photo-induced radical cyclizations, can be employed to construct the piperidinone ring. For example, the irradiation of an N-chloroamide derivative could generate a nitrogen-centered radical, which could then undergo an intramolecular cyclization onto a tethered alkene to form the this compound skeleton.

Electrochemical synthesis offers unique opportunities for oxidation and reduction reactions. Anodic oxidation can be used to generate reactive intermediates, such as iminium ions, which can then undergo nucleophilic attack and cyclization to form the piperidinone ring. For instance, the anodic methoxylation of N-formylpiperidine can generate a precursor for the introduction of nucleophiles at the 2-position, which could be adapted for the synthesis of more complex piperidine derivatives. nih.govresearchgate.net

While the direct application of these methods to the synthesis of this compound is still an emerging area, the principles of photoredox and electro-organic chemistry hold significant promise for the development of novel and efficient synthetic routes.

| Method | Principle | Potential Application |

| Photochemistry | Photo-induced radical cyclization | Intramolecular cyclization of an N-haloamide to form the piperidinone ring. |

| Electrochemistry | Anodic oxidation | Generation of an iminium ion intermediate for subsequent cyclization. |

The exploration of these emerging technologies is anticipated to provide more sustainable and efficient pathways to valuable heterocyclic compounds like this compound.

Reactivity and Mechanistic Investigations of 3 Chloropiperidin 2 One

Nucleophilic Substitution Reactions at the C-3 Position

The chlorine atom at the C-3 position of the piperidin-2-one ring renders this carbon susceptible to attack by nucleophiles. These reactions can proceed through both intramolecular and intermolecular pathways, leading to a diverse array of functionalized products.

A key feature of the reactivity of 3-chloropiperidines is their ability to undergo intramolecular nucleophilic substitution, where the ring nitrogen acts as the nucleophile to displace the chloride leaving group. researchgate.net This cyclization results in the formation of a highly strained and electrophilic bicyclic aziridinium (B1262131) ion intermediate. researchgate.netunipd.it While this pathway is extensively studied for 3-chloropiperidines, a similar mechanism is proposed for 3-Chloropiperidin-2-one.

The lone pair of electrons on the amide nitrogen can attack the C-3 carbon, displacing the chloride ion and forming a transient bicyclic aziridinium ion (more accurately, an aziridinone-derived cation). This intermediate is highly reactive due to significant ring strain and is readily attacked by nucleophiles. researchgate.net The formation of this intermediate is a critical step that dictates the subsequent reaction pathways, including ring-opening and ring-contraction reactions. The structure of this proposed intermediate for this compound is analogous to the confirmed boat-like bicyclic structure of aziridinium ions derived from 3-chloropiperidines. unipd.it

This compound can also react with external nucleophiles in intermolecular substitution reactions. In these processes, a nucleophile directly attacks the electrophilic C-3 carbon, displacing the chloride ion. This is a standard nucleophilic substitution reaction. rsc.org The presence of the adjacent carbonyl group can influence the reaction rate and regioselectivity.

A variety of nucleophiles can be employed in these reactions, leading to the synthesis of diverse 3-substituted piperidin-2-one derivatives. The reaction conditions, such as solvent and temperature, can significantly impact the reaction outcome, with competition often existing between direct substitution and other reaction pathways like elimination.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Type |

| Amide Nitrogen (intramolecular) | Bicyclic Aziridinium Ion | Intramolecular SN2 |

| Piperidine (B6355638) | 3-(Piperidin-1-yl)piperidin-2-one | Intermolecular SN2 |

| Methoxide (B1231860) | 3-Methoxypiperidin-2-one | Intermolecular SN2 |

| Azide (B81097) | 3-Azidopiperidin-2-one | Intermolecular SN2 |

Ring-Opening and Ring-Contraction Reactions

One of the most significant and synthetically useful transformations of α-halo lactams like this compound is their propensity to undergo base-mediated ring contraction. This reaction, a variation of the Favorskii rearrangement, provides a powerful method for the synthesis of five-membered rings. ddugu.ac.inwikipedia.org

When treated with a base, such as an alkoxide or hydroxide, this compound undergoes a skeletal rearrangement to yield pyrrolidine (B122466) derivatives. wikipedia.org For example, reaction with sodium methoxide can lead to the formation of a methyl prolinate derivative. This ring contraction is a direct consequence of the α-halo lactam structure. ddugu.ac.in The reaction is synthetically valuable as it allows for the conversion of readily available six-membered piperidine rings into functionalized five-membered pyrrolidine systems. organic-chemistry.org

The mechanism of this ring contraction is analogous to the well-established Favorskii rearrangement of α-halo ketones. wikipedia.orgnrochemistry.com The process is initiated by the abstraction of the acidic proton on the amide nitrogen by a base. The resulting amide anion then acts as an intramolecular nucleophile, attacking the C-3 carbon and displacing the chloride ion to form a highly strained bicyclic α-lactam (aziridinone) intermediate. nih.gov

This unstable α-lactam intermediate is then attacked by a nucleophile, such as the methoxide used in the reaction. nih.gov The nucleophilic attack can occur at either of the two carbonyl carbons of the α-lactam. Attack at the original piperidinone carbonyl carbon leads to the cleavage of the C2-N bond, resulting in the formation of a carbanion that is stabilized by the adjacent ester group. Subsequent protonation yields the final, ring-contracted pyrrolidine product. This pathway represents a formal conversion of a six-membered ring into a five-membered ring with an exocyclic functional group. ddugu.ac.in

Influence of Substituents on Reactivity: The Geminal Dialkyl Effect

The rate and efficiency of the intramolecular cyclization to form the aziridinium or α-lactam intermediate can be significantly influenced by the presence of substituents on the piperidinone ring. unipd.it One of the most notable influences is the geminal dialkyl effect, also known as the Thorpe-Ingold effect. researchgate.netunipd.it

This effect describes the observation that replacing the hydrogen atoms on a carbon within a chain with alkyl groups accelerates the rate of cyclization. unipd.it For instance, if this compound were substituted with two methyl groups at the C-5 position, the rate of intramolecular cyclization would be expected to increase. This acceleration is attributed to a change in the bond angles within the molecule; the geminal dialkyl groups decrease the internal bond angle at C-5, which in turn brings the reacting centers (the amide nitrogen and the C-3 carbon) closer together, thus lowering the activation energy for the cyclization. researchgate.net This principle is a powerful tool in synthetic chemistry for promoting the formation of cyclic structures.

Table 2: Predicted Effect of Substituents on Cyclization Rate

| Substituent Position | Substituent Type | Predicted Effect on Cyclization Rate | Underlying Principle |

| C-5 | Geminal Dimethyl | Increase | Geminal Dialkyl Effect (Thorpe-Ingold Effect) |

| C-4 | Phenyl | Increase | Steric Repulsion |

| C-6 | Geminal Dimethyl | Increase | Geminal Dialkyl Effect (Thorpe-Ingold Effect) |

Other Significant Chemical Transformations of this compound

While classical nucleophilic substitutions and eliminations represent common transformations of α-halo lactams, the reactivity profile of this compound extends to other significant chemical transformations that allow for the construction of diverse and complex molecular architectures. Detailed research into these alternative pathways, however, remains limited in publicly available scientific literature. Investigations into analogous α-halo carbonyl systems suggest potential for unique reactivity patterns, though specific studies focused solely on this compound are not extensively documented.

One area of potential reactivity for α-halo lactams is their participation in rearrangement reactions. A notable example is the Favorskii rearrangement , which is well-documented for α-halo ketones and could theoretically be applied to this compound. This reaction typically involves treatment with a base to form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative. In the case of this compound, this would hypothetically lead to the formation of a substituted proline derivative. The general mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to form a bicyclic intermediate, which is then opened by a nucleophile.

Furthermore, the electrophilic nature of the carbon bearing the chlorine atom, coupled with the functionality of the lactam ring, suggests the potential for this compound to act as a building block in multicomponent reactions and cycloadditions . For instance, it could potentially participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form novel spirocyclic or fused heterocyclic systems. Such transformations would be highly valuable for generating molecular complexity in a single step.

The synthesis of spirocyclic compounds , which are of significant interest in medicinal chemistry, represents another avenue of reactivity. Reactions leading to the formation of spiro-piperidine-pyrrolidine frameworks from related piperidine precursors have been reported, suggesting that this compound could be a viable substrate for similar transformations.

Additionally, tandem or cascade reactions , where multiple bond-forming events occur in a single pot, could be envisioned starting from this compound. These reactions, often catalyzed by transition metals, could lead to the rapid assembly of complex polycyclic structures.

Derivatization and Functionalization Strategies of the 3 Chloropiperidin 2 One Nucleus

Introduction of Additional Functional Groups

The chlorine atom at the 3-position of the piperidin-2-one ring is the primary site for introducing a wide array of functional groups through nucleophilic substitution reactions. The reactivity of this position is often enhanced by the electron-withdrawing effect of the adjacent carbonyl group. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion by various nucleophiles.

Alkylation, Amination, and Cyanation:

The carbon-chlorine bond in 3-chloropiperidin-2-one is susceptible to cleavage, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkylation: Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), can be employed to introduce alkyl or aryl groups at the 3-position. These reactions expand the carbon skeleton and allow for the incorporation of diverse substituents.

Amination: The displacement of the chloride by primary or secondary amines provides a straightforward route to 3-amino-piperidin-2-one derivatives. These derivatives are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

Cyanation: The introduction of a cyano group using cyanide salts, such as sodium or potassium cyanide, yields 3-cyano-piperidin-2-one. The nitrile functionality can be further elaborated into various other functional groups, including carboxylic acids, amines, and amides.

A particularly noteworthy reaction pathway for 3-chloropiperidines involves the intramolecular formation of a highly reactive bicyclic aziridinium (B1262131) ion intermediate. This intermediate is readily attacked by nucleophiles, leading to the formation of substituted piperidine (B6355638) derivatives.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Thiol | Sodium Thiolate (NaSR) | Thioether (-SR) |

| Alkoxide | Sodium Alkoxide (NaOR) | Ether (-OR) |

| Malonate | Diethyl Malonate | Diester |

The introduction of an azide group to form 3-azido-piperidin-2-one is a synthetically valuable transformation. The azide functionality can subsequently be reduced to a primary amine or participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles, providing a powerful tool for creating diverse molecular architectures.

Formation of Polycyclic and Spirocyclic Systems Incorporating the this compound Moiety

The this compound nucleus can be elaborated into more complex molecular architectures, including polycyclic and spirocyclic systems. These strategies often involve intramolecular reactions that form new rings fused or spiro-annulated to the parent piperidinone core.

Intramolecular Cyclization Strategies:

By first introducing a suitable functional group at the 3-position, subsequent intramolecular reactions can be triggered to construct new ring systems.

Intramolecular Heck Reaction: If an alkenyl group is introduced at the 3-position (e.g., via a Stille or Suzuki coupling reaction with the chloro-lactam), an intramolecular Heck reaction can be employed to form a fused carbocyclic or heterocyclic ring. This palladium-catalyzed reaction is a powerful tool for the construction of complex polycyclic skeletons.

Intramolecular Aldol (B89426) Condensation: Introduction of a side chain containing a carbonyl group at the 3-position can set the stage for an intramolecular aldol condensation. This base-catalyzed reaction would lead to the formation of a fused bicyclic system containing a new hydroxylated ring.

Ring-Closing Metathesis (RCM): By introducing two terminal alkene functionalities, one on the nitrogen and another at the 3-position, ring-closing metathesis using a ruthenium catalyst can be utilized to construct a bridged or fused polycyclic system.

Synthesis of Spirocyclic Systems:

Spirocycles, which contain two rings sharing a single atom, can be synthesized from this compound through various strategies.

Spiro-epoxidation and Spiro-cyclopropanation: The enolate of the piperidin-2-one can be generated and reacted with electrophiles to form spirocycles. For example, reaction with an appropriate sulfur ylide could lead to the formation of a spiro-oxirane or spiro-cyclopropane at the 3-position.

Intramolecular Alkylation: By attaching a nucleophilic side chain to the nitrogen atom, an intramolecular nucleophilic attack on the electrophilic carbon at the 3-position (after activation) can lead to the formation of a spirocyclic system.

| Cyclization Strategy | Key Reagents/Catalysts | Resulting System |

| Intramolecular Heck Reaction | Palladium catalyst, Base | Fused Polycycle |

| Intramolecular Aldol Condensation | Base (e.g., LDA, NaOH) | Fused Bicyclic System |

| Ring-Closing Metathesis | Ruthenium Catalyst (e.g., Grubbs' catalyst) | Bridged/Fused Polycycle |

| Spirocyclopropanation | Sulfur Ylide | Spiro[piperidine-3,1'-cyclopropane] |

Strategies for Analytical Derivatization

For the purpose of analytical detection and quantification, particularly in complex matrices, derivatization of this compound can be crucial. Derivatization aims to improve the analyte's volatility, thermal stability, and chromatographic behavior, as well as to enhance its detectability by introducing a chromophore or a group that ionizes efficiently in a mass spectrometer.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of polar compounds like this compound often requires derivatization to increase their volatility.

Silylation: The active proton on the amide nitrogen can be replaced with a trimethylsilyl (B98337) (TMS) group using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This derivatization significantly increases the volatility and thermal stability of the molecule.

Acylation: Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used to derivatize the amide nitrogen. The resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS):

For LC-MS analysis, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention.

Derivatization of the Amide: Reagents that react with the secondary amine functionality of the lactam can be used. For instance, dansyl chloride can be used to introduce a fluorescent tag, which can be beneficial for both UV and fluorescence detection, as well as for improving ionization in the mass spectrometer.

Derivatization Targeting the Chloro Group: While less common for analytical purposes, the reactivity of the chloro group could potentially be exploited by reacting it with a nucleophile that contains a readily ionizable group or a tag for specific detection.

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | BSTFA, MSTFA | Increase volatility and thermal stability |

| GC-MS | TFAA, PFPA | Increase volatility and enhance sensitivity (ECD/NCI-MS) |

| LC-MS | Dansyl Chloride | Introduce a chromophore/fluorophore, improve ionization |

The choice of derivatization strategy depends on the analytical technique being employed, the nature of the sample matrix, and the desired sensitivity and selectivity of the analysis.

Spectroscopic and Structural Elucidation of 3 Chloropiperidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.

Proton NMR (¹H NMR) is a powerful tool for investigating the structure of 3-chloropiperidin-2-one derivatives. The chemical shift (δ) of each proton provides insight into its electronic environment. For instance, the proton attached to the nitrogen (N-H) of the amide group typically appears as a broad singlet in the downfield region (δ 5.0-8.0 ppm). The proton at the chiral center (H-3), being adjacent to both the chlorine atom and the carbonyl group, is expected to resonate at a distinct chemical shift, typically in the range of δ 4.0-5.0 ppm.

Stereochemical Assignment: For diastereomers, the distinct spatial arrangement of atoms leads to different sets of chemical shifts and coupling constants in their ¹H NMR spectra, allowing for their differentiation. For example, the coupling constant between H-3 and the adjacent methylene (B1212753) protons (H-4) will differ significantly between the cis and trans isomers.

Conformational Analysis: The piperidin-2-one ring can exist in various conformations, such as chair or boat forms. The observed J-values in the ¹H NMR spectrum help in determining the predominant conformation in solution.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| N-H | 5.0 - 8.0 | br s | - |

| H-3 (CHCl) | 4.0 - 5.0 | dd | ³JH3-H4ax, ³JH3-H4eq |

| H-4 (CH₂) | 1.8 - 2.5 | m | - |

| H-5 (CH₂) | 1.7 - 2.2 | m | - |

| H-6 (CH₂) | 3.0 - 3.5 | m | - |

Table 1: Hypothetical ¹H NMR data for a this compound derivative. The exact values can vary based on the specific derivative and solvent used.

Carbon-13 NMR provides complementary information to ¹H NMR. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbons. The chemical shift of each carbon indicates its functional group and electronic environment. The carbonyl carbon (C-2) of the amide is characteristically found far downfield (160-185 ppm). The carbon bearing the chlorine atom (C-3) would appear in the range of 50-70 ppm.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the connectivity of the entire spin system within the molecule, confirming the sequence of protons around the piperidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. Cross-peaks in a NO

Computational Chemistry and Modeling of 3 Chloropiperidin 2 One Systems

Density Functional Theory (DFT) Calculations for Structural and Energetic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various energetic properties. For 3-Chloropiperidin-2-one, DFT calculations would typically be performed to predict its most stable three-dimensional structure, bond lengths, bond angles, and dihedral angles.

The process involves using a functional, such as B3LYP, combined with a basis set (e.g., 6-31+G(d,p)) to solve the Kohn-Sham equations. researchgate.net Such calculations can elucidate the influence of the chlorine atom at the C3 position on the geometry and electronic distribution of the piperidinone ring. Key energetic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

While direct data for this compound is scarce, a study on the related compound 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) provides a relevant example of the type of data generated. researchgate.net DFT calculations were used to optimize its geometry and compare it with experimental X-ray diffraction data, showing good correlation. researchgate.net

Table 1: Exemplary DFT-Calculated Parameters for a Related Chlorinated Piperidone (CCMP) Data is for 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one and serves as an illustrative example.

| Parameter | Description | Calculated Value |

| Optimized Geometry | The lowest energy conformation of the molecule. | Distorted Chair |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.65 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.54 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical stability. | 5.11 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.89 Debye |

Source: Adapted from computational studies on analogous chlorinated piperidones. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Studies and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, providing insights into its flexibility, stability, and dynamic behavior in different environments (e.g., in a solvent or bound to a biological target).

For this compound, an MD simulation would begin with an initial 3D structure, often obtained from DFT calculations. The system is then placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated using a force field (e.g., AMBER, GROMOS). Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a specific period, typically nanoseconds to microseconds.

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target.

In the context of this compound, docking studies would be used to predict its binding mode and affinity for a specific protein active site. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding energy. mdpi.com A lower docking score typically indicates a more favorable binding affinity. researchgate.net

The results of a docking study provide detailed information about the specific chemical interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between the amide group of the lactam ring and polar residues in the protein.

Hydrophobic Interactions: Involving the nonpolar parts of the piperidine (B6355638) ring.

Halogen Bonds: The chlorine atom at the C3 position could potentially form halogen bonds with electron-donating residues in the active site.

Studies on similar heterocyclic scaffolds have successfully used molecular docking to identify key binding interactions and guide the design of more potent inhibitors. nih.govnih.govmdpi.com For example, docking studies on substituted piperidones have shown how they can bind to the active site of proteins like Bcl-2 through a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Table 2: Typical Interactions Identified in Molecular Docking of Piperidone-like Scaffolds

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partners |

| Hydrogen Bond (Donor) | N-H of the lactam | Asp, Glu, Ser (side chain oxygen) |

| Hydrogen Bond (Acceptor) | C=O of the lactam | Ser, Thr, Asn, Gln (side chain H) |

| Halogen Bond | C-Cl group | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Hydrophobic Contact | Piperidine ring backbone | Ala, Val, Leu, Ile, Phe |

Source: Based on general principles and docking studies of related heterocyclic compounds. nih.govmdpi.com

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in computational chemistry aims to forecast the outcome of chemical reactions, including reactivity (whether a reaction will occur and how fast) and selectivity (which product will be favored). For this compound, this involves using computational methods to understand its behavior in various chemical transformations.

DFT calculations are foundational for this purpose. Reactivity indices derived from DFT, such as Fukui functions and local softness, can predict the most reactive sites in the molecule. For instance, these models could determine whether a nucleophile is more likely to attack the carbonyl carbon or substitute the chlorine atom via an S_N2 reaction. The MEP map also highlights electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

To predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity), computational chemists can model the transition states of different possible reaction pathways. rsc.org By calculating the activation energy for each pathway, it is possible to determine which one is kinetically favored. For example, in a reaction involving a chiral center, modeling the transition states leading to different stereoisomers can predict the diastereomeric or enantiomeric excess. Computational studies on the cycloaddition reactions of related lactam systems have successfully used this approach to explain experimentally observed stereoselectivity by comparing the energies of competing transition state structures. rsc.org

3 Chloropiperidin 2 One As a Versatile Synthetic Building Block

Application in Heterocyclic Synthesis

The reactivity of the C3-chloro substituent in 3-chloropiperidin-2-one makes it a prime candidate for constructing fused and spiro-heterocyclic systems. The chlorine atom can be displaced by a variety of nucleophiles, a fundamental reaction in synthetic chemistry. This nucleophilic substitution can be intramolecular, leading to the formation of bicyclic structures, or intermolecular, allowing for the attachment of other heterocyclic precursors.

Research on analogous compounds, such as 3-halogenocyclohex-2-enones, demonstrates that the halogen is readily displaced by nucleophiles like piperidine (B6355638). rsc.org By extension, the chlorine in this compound can serve as a handle for reactions with binucleophilic reagents to construct new rings. For instance, reaction with a molecule containing both a thiol and an amine could lead to the formation of a fused thiazine ring system.

While specific examples starting from this compound are not extensively documented, the synthesis of fused piperidinones through radical-ionic cascade processes from other precursors highlights the chemical tractability of forming such bicyclic systems. nih.gov The general strategy involves cyclization reactions that build upon the piperidinone core. The presence of the chloro group in this compound provides a direct pathway for such cyclizations via nucleophilic substitution, representing a more direct approach than multi-step cascade reactions.

Potential synthetic pathways using this compound include:

Fused Pyrazoles: Reaction with hydrazine or substituted hydrazines could lead to the formation of pyrazolo[3,4-b]pyridine derivatives.

Fused Isoxazoles: Condensation with hydroxylamine could yield isoxazolo[5,4-b]pyridine structures.

Thieno-fused Piperidinones: Reaction with sodium hydrosulfide followed by an alkylating agent with a second electrophilic site could be used to build a fused thiophene ring.

These potential applications underscore the role of this compound as a latent building block for accessing a diverse range of heterocyclic architectures.

Integration into Complex Molecular Architectures

The piperidin-2-one (δ-valerolactam) skeleton is a recurring motif in a multitude of complex natural products and bioactive molecules. Chiral oxazolopiperidone lactams, for example, have been established as exceptionally versatile intermediates for the enantioselective synthesis of piperidine-containing alkaloids and other bioactive compounds. nih.gov These complex lactams serve as platforms where substituents can be introduced in a highly controlled manner to build intricate molecular frameworks. nih.gov

This compound provides a simplified, yet powerful, entry point into this class of molecules. The chlorine atom acts as a key functional handle for elaboration into more complex structures. Through cross-coupling reactions, such as Suzuki or Stille coupling, aryl, heteroaryl, or vinyl groups could be introduced at the C3 position, significantly increasing the molecular complexity.

The synthesis of complex natural products often relies on the strategic use of building blocks that allow for the efficient and controlled assembly of the target molecule. nih.govcri.or.thbioengineer.org While the total synthesis of a natural product specifically using this compound as a starting material is not prominently reported, its potential is clear. For example, the synthesis of 4-halo piperidine derivatives via aza-Prins cyclization is a known strategy for creating intermediates where the halogen can be readily displaced to build more complex functionalities. rasayanjournal.co.in this compound offers a pre-formed ring with a reactive site, potentially shortening synthetic sequences.

Below is a table summarizing how piperidone scaffolds are utilized as intermediates in the synthesis of complex molecular classes.

| Piperidone-Based Intermediate | Synthetic Strategy | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| Chiral Oxazolopiperidone Lactams | Regio- and stereocontrolled introduction of substituents | Piperidine Alkaloids, Quinolizidines, Indolizidines | nih.gov |

| 4-Piperidones | Dieckmann condensation followed by functionalization | Fentanyl derivatives and other 4-substituted piperidines | dtic.mil |

| 3-Hydroxy-2-piperidones | Stereocontrolled reductions and transformations | Hydroxypipecolic acids and related structures | mdma.ch |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine and piperidinone motifs are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netnih.govresearchgate.net The inclusion of a chlorine atom can further enhance pharmacological properties by influencing factors such as metabolic stability, lipophilicity, and binding interactions. nih.gov

While research on this compound itself is limited, the pharmacological importance of closely related structures is well-established. For instance, a series of novel 2-piperidone derivatives have been designed and evaluated as agents for the treatment of Alzheimer's disease, showing potent inhibition of Aβ(1-42) self-aggregation and anti-inflammatory properties. nih.gov Furthermore, 3-aminopiperidin-2-one derivatives have been developed as potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine therapeutics. medchemexpress.com this compound serves as a direct precursor to these 3-amino derivatives via nucleophilic substitution with an appropriate nitrogen source.

Moreover, the non-carbonyl analogue, 3-chloropiperidine (B1606579), is the active moiety in the antibiotic 593A and forms the basis for a class of DNA alkylating agents. researchgate.net These compounds exert their cytotoxic effects through the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then alkylates DNA, leading to cell death. researchgate.net This mechanism highlights the potential of the chloro-piperidine framework in the development of anticancer agents.

The table below presents examples of pharmacologically active scaffolds based on the piperidin-2-one core, illustrating the therapeutic potential of this heterocyclic system.

| Scaffold | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Substituted 2-Piperidone Derivatives | Inhibition of Aβ(1-42) aggregation; Anti-inflammatory | Alzheimer's Disease | nih.gov |

| 3-Amino-piperidin-2-ones | CGRP Receptor Antagonism | Migraine | medchemexpress.com |

| Tertiary 3-Chloropiperidines (related scaffold) | DNA Alkylation | Oncology | researchgate.net |

Structure Reactivity Relationship Studies of Halogenated Piperidin 2 Ones

Influence of Halogenation Position and Configuration on Reactivity

The reactivity of a halogenated piperidin-2-one is highly dependent on the position of the halogen atom on the carbon skeleton. When the chlorine atom is located at the C-3 position, as in 3-Chloropiperidin-2-one, it is in an α-position relative to the carbonyl group of the lactam. This specific placement has a significant activating effect on the carbon-chlorine (C-Cl) bond.

The C-3 carbon is rendered significantly more electrophilic due to the powerful inductive electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. This dual activation makes the C-3 position highly susceptible to nucleophilic attack. In contrast, if the chlorine were at the C-4 or C-5 position, it would behave more like a typical secondary alkyl halide, with the electronic influence of the carbonyl group being substantially diminished due to the increased distance.

The stereochemical configuration of the C-3 carbon also plays a critical role in determining reactivity. The piperidin-2-one ring typically adopts a chair or twist-boat conformation. The chlorine atom at the C-3 position can exist in either an axial or equatorial orientation.

Axial Configuration: An axially positioned chlorine atom is generally more sterically hindered to the approach of a nucleophile. However, this orientation can be favorable for certain reaction pathways, such as elimination reactions, where an anti-periplanar arrangement with an adjacent proton is required.

Equatorial Configuration: An equatorial chlorine is typically more sterically accessible, which can facilitate a faster rate of nucleophilic substitution via a direct backside attack (SN2 mechanism).

The relative reactivity of halogenated compounds in nucleophilic substitution often depends on the nature of the halogen, which acts as the leaving group. While direct comparative studies on 3-halopiperidin-2-ones are limited, research on analogous 3-halogenocyclohex-2-enones shows that chloro- and bromo-derivatives react at similar rates in nucleophilic substitution reactions with piperidine (B6355638) rsc.org.

| Compound | Position of Chlorine | Key Influencing Factors | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| This compound | α to Carbonyl | Strong inductive effect from both Cl and C=O; activation of C-Cl bond. | High |

| 4-Chloropiperidin-2-one | β to Carbonyl | Inductive effect of C=O is weaker; behaves more like a standard secondary alkyl halide. | Moderate |

| 5-Chloropiperidin-2-one | γ to Carbonyl | Negligible electronic effect from C=O; reactivity similar to a typical secondary alkyl halide. | Moderate |

Stereochemical Impact on Reaction Pathways and Outcomes

The stereochemistry at the C-3 position of this compound is a crucial determinant of the three-dimensional structure of the reaction products. For reactions occurring at this chiral center, the mechanism of the reaction dictates the stereochemical outcome.

Nucleophilic substitution reactions at a chiral carbon center can proceed through two primary mechanisms: SN1 and SN2.

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to a predictable and specific outcome: inversion of the stereochemical configuration at the carbon center. Given that this compound is a secondary halide, and the cyclic structure provides a relatively rigid framework, the SN2 pathway is a highly probable mechanism for its substitution reactions. A stereospecific reaction is one where starting materials that are stereoisomers result in products that are also stereoisomers. The SN2 reaction is a classic example of a stereospecific process masterorganicchemistry.com.

SN1 Pathway: This two-step mechanism involves the initial departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with equal probability. Consequently, if a reaction were to proceed via an SN1 mechanism, a racemic mixture (an equal mixture of both enantiomers) would be expected as the product. However, the formation of a carbocation on the piperidin-2-one ring at the C-3 position is generally less favorable due to the destabilizing electron-withdrawing effect of the adjacent carbonyl group.

Therefore, reactions of this compound with nucleophiles are expected to be highly stereoselective, predominantly following an SN2 pathway and resulting in products with an inverted configuration at the C-3 position. For instance, if the starting material is the (R)-enantiomer of this compound, the substitution product would be the (S)-enantiomer.

| Reaction Mechanism | Key Feature | Predicted Stereochemical Outcome | Product Configuration |

|---|---|---|---|

| SN2 | Concerted backside attack | Inversion of configuration | (S)-product |

| SN1 | Planar carbocation intermediate | Racemization | 50% (R)-product, 50% (S)-product |

Electronic and Steric Effects of Substituents on Chemical Transformation

The chemical transformations of this compound are governed by a delicate balance of electronic and steric effects imposed by its constituent atoms and their spatial arrangement.

Electronic Effects: The primary electronic influence in this compound stems from the strong inductive electron-withdrawing nature (-I effect) of the chlorine atom and the carbonyl group. This combined effect polarizes the C-Cl bond, increasing the partial positive charge on the C-3 carbon and making it a prime target for nucleophiles. Furthermore, the electron-withdrawing environment increases the acidity of the proton attached to the C-3 carbon. Under basic conditions, this can facilitate elimination reactions to form an α,β-unsaturated lactam.

Steric Effects: Steric hindrance plays a significant role in modulating the reactivity of this compound. The chlorine atom itself, while not exceptionally large, provides a degree of steric bulk that can impede the approach of a nucleophile. The specific conformation of the ring (chair vs. boat) and the orientation of the chlorine atom (axial vs. equatorial) are critical. An axial chlorine, for example, would experience 1,3-diaxial interactions with other axial substituents, potentially raising the ground state energy of that conformer and affecting reaction rates.

The presence of other substituents on the piperidin-2-one ring can further modulate these effects. For example, a large substituent at the C-4 or C-5 position could sterically shield one face of the molecule, leading to diastereoselective reactions where a nucleophile preferentially attacks from the less hindered face. Studies on related 3-halogenocyclohex-2-enones have shown that the introduction of a methyl group at the C-2 position dramatically decreases the rate of nucleophilic substitution due to increased steric hindrance at the reaction center rsc.org. This highlights the sensitivity of the system to steric crowding near the site of reaction.

Challenges and Future Perspectives in 3 Chloropiperidin 2 One Research

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of piperidinone frameworks often involves multi-step procedures that can be inefficient and generate significant chemical waste. A primary challenge is the development of green, sustainable, and atom-economical routes to 3-chloropiperidin-2-one.

Key Research Directions:

Multicomponent Reactions (MCRs): MCRs are powerful tools in sustainable chemistry as they combine three or more reactants in a single operation to form a complex product, minimizing solvent use and purification steps. A four-component, stereoselective synthesis of pyridinium-substituted piperidin-2-ones has been developed, which proceeds through a Michael-Mannich-cyclization cascade. hse.ru This approach avoids the need for column chromatography and offers a simplified, efficient pathway to highly substituted piperidinone scaffolds. hse.ru Future research could adapt such MCR strategies for the direct synthesis of this compound.

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, efficiency, and scalability compared to batch processes. The atom- and mass-economical production of 3-chloropropionyl chloride, a key precursor, has been demonstrated using a continuous flow method. nih.govresearchgate.net This process achieves high conversion rates in short reaction times at mild temperatures and pressures. nih.gov Integrating such flow processes into a telescoped synthesis of this compound from simple starting materials like acrylic acid is a promising future direction. nih.govresearchgate.net

Catalytic Cyclization: The development of novel catalytic systems for the intramolecular cyclization of acyclic precursors is another important avenue. For instance, Cu(II)-promoted intramolecular chloroamination of unfunctionalized olefins provides a one-pot method to prepare 3-chloropiperidine (B1606579) compounds, which are structurally related to the target molecule. consensus.app Exploring similar catalytic strategies for the direct chloroamination and cyclization to form the lactam ring would be a significant advance.

| Synthesis Strategy | Key Advantages | Relevant Precursor/Analog |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. hse.ru | Pyridinium-substituted piperidin-2-ones. hse.ru |

| Continuous Flow Chemistry | Improved safety, scalability, shorter reaction times. nih.gov | 3-Chloropropionyl chloride. nih.govresearchgate.net |

| Catalytic Chloroamination | One-pot synthesis, direct C-Cl bond formation. consensus.app | 3-Chloropiperidines. consensus.app |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound scaffold contains multiple reactive sites, including the C-Cl bond, the lactam ring, and the N-H bond, offering opportunities for diverse chemical transformations. A key area of future research is to explore and harness this reactivity for the synthesis of novel molecular architectures.

Key Research Directions:

Aziridinium (B1262131) Ion Intermediate: A well-documented reactivity pattern for 3-chloropiperidines involves the intramolecular formation of a highly strained and electrophilic bicyclic aziridinium ion. researchgate.netnih.govuni-giessen.de This reactive intermediate can be readily attacked by nucleophiles, a mechanism that underlies the DNA-alkylating properties of some bis-3-chloropiperidine compounds. nih.govuni-giessen.de Investigating the formation and synthetic utility of the corresponding aziridinium ion from this compound could lead to new methods for introducing nucleophiles at the C3 position and developing novel bioactive agents.

Catalytic Ring-Opening and Remodeling: The piperidin-2-one core, while generally stable, can undergo transformations under specific catalytic conditions. For example, palladium catalysis has been used for the stereocontrolled deconstructive aminolysis of bridged δ-lactam-γ-lactones to produce highly functionalized 3-hydroxy-2-piperidinone carboxamides. rsc.orgrsc.org This "scaffold hopping" strategy, which proceeds via selective acyl C–O bond cleavage, represents a novel way to remodel the lactam ring. rsc.org Applying similar catalytic deconstructive/reconstructive strategies to this compound could unlock pathways to unprecedented molecular frameworks.

Dual-Action Bioactivity: Some complex bis-3-chloropiperidines have been shown to possess a second mode of action beyond DNA alkylation, acting as inhibitors of human topoisomerase II α. nih.gov This highlights the potential for molecules based on this scaffold to exhibit polypharmacology. Future work should focus on exploring whether this compound derivatives can be designed as dual-action agents or as fragments for developing inhibitors of novel biological targets.

| Reactivity Pattern | Key Intermediate/Process | Potential Application |

| Intramolecular Cyclization | Bicyclic aziridinium ion. researchgate.netnih.gov | DNA alkylation, synthesis of C3-substituted analogs. nih.govuni-giessen.de |

| Catalytic Ring Remodeling | Acyl C-O bond cleavage via palladium catalysis. rsc.org | Synthesis of highly decorated piperidinones. rsc.orgrsc.org |

| Bioactivity | Inhibition of Topoisomerase II α. nih.gov | Development of novel anticancer agents. nih.gov |

Advances in Stereocontrol in Piperidin-2-one Synthesis

The C3 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing synthetic methods that allow for precise control over the stereochemical outcome is a critical challenge and a major focus of future research.

Key Research Directions:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a cornerstone of modern organic synthesis. An organophotocatalysed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials. researchgate.net Similarly, nickel-catalyzed cross-coupling methods are emerging for the synthesis of chiral piperidines. researchgate.net Adapting these and other asymmetric catalytic methods, such as enantioselective cyclization or chlorination, is essential for accessing enantiopure this compound.

Diastereoselective Synthesis: For derivatives with multiple stereocenters, controlling the relative stereochemistry is crucial. Highly diastereoselective multicomponent reactions have been shown to produce piperidin-2-ones with three contiguous stereogenic centers as single diastereomers. hse.ru Another powerful strategy involves the use of chiral auxiliaries, such as an N-tert-butanesulfinyl group, which can direct the stereochemical outcome of key bond-forming steps, as demonstrated in the synthesis of densely substituted pyrrolidines. nih.gov

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers an environmentally friendly and highly selective approach to chiral synthesis. A chemo-enzymatic cascade involving an amine oxidase and an ene imine reductase has been used to convert N-substituted tetrahydropyridines into stereo-defined piperidines, which are key intermediates for several drugs. researchgate.net Exploring enzymatic resolutions or asymmetric transformations for the synthesis of chiral this compound is a promising avenue for future investigation.

| Stereocontrol Strategy | Method | Application/Example |

| Asymmetric Catalysis | Organophotocatalysis, Ni-catalyzed coupling. researchgate.net | One-step access to diverse chiral 2-piperidinones. researchgate.net |

| Diastereoselective Synthesis | Multicomponent reactions, chiral auxiliaries. hse.runih.gov | Formation of single diastereomers with multiple stereocenters. hse.ru |

| Chemo-enzymatic Cascades | Amine oxidase/ene imine reductase. researchgate.net | Synthesis of stereo-defined piperidine (B6355638) intermediates. researchgate.net |

Q & A

Q. What are the standard synthetic protocols for 3-Chloropiperidin-2-one, and how can purity be validated?

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

Methodological Answer: Conduct kinetic studies by incubating the compound in buffered solutions across a pH range (e.g., 2–12). Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Include controls (e.g., inert atmosphere, light exclusion) to isolate pH effects. Statistical analysis (e.g., ANOVA) should confirm significance of observed trends .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Prioritize ¹H/¹³C NMR to confirm substitution patterns and chlorine position. IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches. Compare observed signals to computational predictions (e.g., DFT calculations) or literature benchmarks. Report chemical shifts, coupling constants, and integration ratios to support structural assignments .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound with nucleophiles be resolved?

Methodological Answer: Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) to identify variables causing discrepancies. Use kinetic profiling and intermediate trapping (e.g., quenching reactions at intervals) to map mechanistic pathways. Compare results with computational models (e.g., transition state analysis) to reconcile differences .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

Methodological Answer: Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes). Screen catalysts (e.g., BINOL-derived phosphoric acids) and solvents to enhance enantiomeric excess (ee). Validate stereochemistry via X-ray crystallography or chiral HPLC. Optimize reaction parameters using design-of-experiment (DoE) approaches .

Q. How can researchers address gaps in understanding the biological activity of this compound analogs?

Methodological Answer: Design structure-activity relationship (SAR) studies by systematically modifying substituents. Use in silico docking to predict target interactions (e.g., enzyme active sites). Validate hypotheses with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Cross-reference results with cheminformatics databases to identify novel bioactive scaffolds .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report effect sizes and p-values with corrections for multiple comparisons .

Q. How should researchers interpret conflicting computational and experimental data on the conformational flexibility of this compound?

Methodological Answer: Compare molecular dynamics (MD) simulations with experimental data (e.g., NOESY NMR or X-ray). Adjust force fields in simulations to better match observed conformers. Highlight limitations, such as solvent effects in simulations versus solid-state crystallography. Propose hybrid models to reconcile differences .

Experimental Design and Validation

Q. What controls are essential in studying the photodegradation of this compound?

Methodological Answer: Include dark controls (no light exposure), inert atmosphere controls (e.g., nitrogen-purged samples), and reference compounds with known photostability. Use actinometry to quantify light intensity. Validate degradation products via high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound?

Methodological Answer: Document batch-specific variables (e.g., mixing efficiency, heating/cooling rates). Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Perform robustness testing by varying parameters within acceptable ranges. Publish detailed protocols with raw data in supplementary materials .

Addressing Literature Gaps

Q. What methodologies identify unexplored applications of this compound in materials science?

Methodological Answer: Screen for supramolecular interactions (e.g., hydrogen bonding, halogen bonding) via crystallography or surface plasmon resonance (SPR). Explore polymerization potential by monitoring ring-opening kinetics. Collaborate with computational chemists to predict novel properties (e.g., conductivity, thermal stability) .

Q. How can meta-analyses resolve inconsistencies in reported spectroscopic data for this compound derivatives?

Methodological Answer: Aggregate published spectra into a curated database. Apply multivariate analysis (e.g., PCA) to detect clustering patterns. Contact original authors for raw data to re-analyze using standardized protocols. Highlight solvent and instrument calibration as potential sources of variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.